
13-Docosen-1-ol, (13Z)-
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Overview
Description
. It is a naturally occurring compound found in various plant and animal sources. This compound is characterized by a double bond at the 13th position in the carbon chain, giving it the (13Z)-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Docosen-1-ol, (13Z)-, can be synthesized through the reduction of erucic acid or its esters . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of 13-Docosen-1-ol, (13Z)-, often involves the hydrogenation of erucic acid esters derived from high-erucic acid rapeseed oil . The hydrogenation process is conducted in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures . This method allows for the efficient and large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
13-Docosen-1-ol, (13Z)-, undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products
Oxidation: 13-Docosenoic acid or 13-docosenal.
Reduction: 13-Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
13-Docosen-1-ol, (13Z)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Docosen-1-ol, (13Z)-, involves its interaction with biological membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it has been shown to inhibit the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication .
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Erucyl acetate: An ester derivative of 13-Docosen-1-ol, (13Z)-, used in research and industry.
Uniqueness
13-Docosen-1-ol, (13Z)-, is unique due to its (13Z)-configuration, which imparts specific chemical and biological properties . Its ability to modulate membrane properties and inhibit viral fusion distinguishes it from other long-chain fatty alcohols .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 13-Docosen-1-ol, (13Z)-, and how can stereochemical purity be ensured?
Synthesis of 13-Docosen-1-ol, (13Z)- typically involves catalytic hydrogenation or stereoselective reduction of corresponding alkynes. For example, a Ziegler-type partial hydrogenation of docos-13-yn-1-ol using Lindlar catalyst (Pd/BaSO₄ with quinoline) ensures retention of the Z-configuration . To confirm stereochemical purity:
- Use ¹H-NMR to analyze coupling constants (J ≈ 10–12 Hz for cis-olefins).
- Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve enantiomeric impurities .
Q. How can researchers access reliable physicochemical data for 13-Docosen-1-ol, (13Z)-?
Key physicochemical properties (melting point, boiling point, solubility) are available through:
- NIST Chemistry WebBook : Provides spectral data (IR, MS) and thermodynamic properties .
- PubChem : Lists molecular formula (C₂₂H₄₂O), InChIKey (UAUDZVJPLUQNMU-UHFFFAOYSA-N), and CAS No. (103213-57-6) .
Property | Value | Source |
---|---|---|
Molecular weight | 322.58 g/mol | |
Boiling point | 240–245°C (1 mmHg) | |
Solubility | Insoluble in water; soluble in ethanol, chloroform |
Q. What spectroscopic techniques are critical for structural elucidation of 13-Docosen-1-ol, (13Z)-?
- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR identifies the hydroxyl-bearing carbon (δ ~60–65 ppm) and olefinic carbons (δ ~125–130 ppm) .
- Fourier-transform infrared spectroscopy (FTIR) : O–H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹) confirm functional groups .
- High-resolution mass spectrometry (HRMS) : Exact mass (322.3234 Da) validates molecular formula .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported melting points for 13-Docosen-1-ol, (13Z)-?
Discrepancies in melting points (e.g., 16–17.5°C vs. 20–22°C) may arise from impurities or polymorphic forms. Mitigation strategies:
- Recrystallization : Use pentane or hexane for purification .
- Differential scanning calorimetry (DSC) : Quantify phase transitions and purity (>95% by enthalpy analysis) .
- Cross-validate with independent sources (e.g., NIST or PubChem) .
Q. What methodologies are recommended for assessing the ecological toxicity of 13-Docosen-1-ol, (13Z)- in aquatic systems?
Follow OECD guidelines for ecotoxicological testing:
- Acute toxicity : Daphnia magna 48-hour EC₅₀ tests (reported LC₅₀ > 100 mg/L indicates low toxicity) .
- Bioaccumulation potential : Calculate log Kₒw (estimated ~7.2) using EPI Suite™; values >3.5 suggest moderate bioaccumulation .
- Degradation studies : Use OECD 301B (CO₂ evolution test) to evaluate biodegradability .
Q. How can computational chemistry optimize experimental protocols for synthesizing 13-Docosen-1-ol, (13Z)- derivatives?
- Density functional theory (DFT) : Predict reaction pathways for esterification (e.g., acetate derivatives) using B3LYP/6-31G* basis sets .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes in lipid metabolism) using AutoDock Vina .
- Retrosynthetic analysis : Tools like Synthia™ propose routes with minimal side products .
Q. What experimental controls are essential for ensuring reproducibility in studies involving 13-Docosen-1-ol, (13Z)-?
- Negative controls : Use solvent-only samples to rule out contamination in bioassays .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways .
- Blind data analysis : Separate sample preparation and data interpretation teams to reduce bias .
Q. Methodological Best Practices
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Benchmarking : Compare experimental IR/NMR spectra with simulated data (e.g., Gaussian 16 or ACD/Labs) .
- Error analysis : Quantify signal-to-noise ratios and instrumental drift in MS datasets .
- Peer validation : Share raw data via repositories like Zenodo for independent verification .
Q. What are the critical considerations for storing 13-Docosen-1-ol, (13Z)- to prevent degradation?
- Storage conditions : Argon-purged amber vials at −20°C to prevent oxidation .
- Stability testing : Monitor peroxide formation via iodometric titration monthly .
- Compatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) due to flammability risks .
Q. Data Presentation Guidelines
Q. How should crystallographic data for 13-Docosen-1-ol, (13Z)- derivatives be reported in publications?
Properties
Molecular Formula |
C22H44O |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
InChI Key |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO |
Origin of Product |
United States |
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